CBP/p300-IN-19 hydrochloride

Description

Role as Lysine (B10760008) Acetyltransferases (KATs)

CBP and p300 are classified as lysine acetyltransferases (KATs), a family of enzymes that catalyze the transfer of an acetyl group from acetyl-coenzyme A to the ε-amino group of lysine residues on both histone and non-histone proteins. nih.govcabidigitallibrary.org This process, known as acetylation, is a key post-translational modification that plays a crucial role in regulating protein function. mdpi.com The HAT activity of CBP/p300 is central to their function as transcriptional co-activators. nih.govpatsnap.com CBP/p300-IN-19 hydrochloride is a potent and selective inhibitor of the p300/CBP HAT domain. medchemexpress.comlabcompare.comacetherapeutics.com

Diverse Physiological and Pathophysiological Roles

The multifaceted nature of CBP/p300 as transcriptional co-activators and lysine acetyltransferases implicates them in a wide range of biological processes and disease states. nih.govnih.gov

CBP/p300 are involved in the regulation of a multitude of genes that govern fundamental cellular activities. nih.govnih.gov These include:

Cell Cycle Progression: They interact with key cell cycle regulators to control the transitions between different phases of the cell cycle. nih.gov

Cellular Differentiation: They play a crucial role in guiding the differentiation of various cell types. sigmaaldrich.com

DNA Repair: CBP/p300 are involved in the DNA damage response pathway. mdpi.com

Apoptosis: They can either promote or inhibit programmed cell death depending on the cellular context and signaling cues. nih.govnih.gov

Metabolism: CBP/p300 influence metabolic pathways within the cell. nih.govnih.gov

Given their central role in gene regulation, the dysregulation of CBP/p300 function is associated with a variety of human diseases. nih.govnih.gov Mutations, altered expression levels, or aberrant activity of CBP/p300 have been implicated in:

Cancer: Both loss-of-function and gain-of-function alterations in CBP/p300 are found in various cancers, including hematological malignancies and solid tumors. nih.govnih.gov They can act as either tumor suppressors or oncogenes depending on the specific cancer type and cellular context. nih.govnih.gov Overexpression of CBP/p300 can lead to increased transcription of oncogenes, promoting cancer cell proliferation and survival. mdpi.comnih.gov

Inflammatory Diseases: CBP/p300 are involved in the transcription of inflammatory cytokines, suggesting a role in inflammatory conditions. patsnap.com

Developmental Disorders: Germline mutations in the CBP gene are the cause of Rubinstein-Taybi syndrome, a rare developmental disorder. nih.gov

The development of inhibitors like this compound, which can modulate the activity of these key enzymes, represents a promising avenue for therapeutic intervention in diseases driven by aberrant CBP/p300 function. patsnap.commedchemexpress.comcolby.edu

Research Findings on this compound

This compound has been identified as a potent and selective inhibitor of the histone acetyltransferase activity of p300 and CBP. medchemexpress.comlabcompare.comacetherapeutics.com

| Target | IC50 |

| p300-HAT | 1.4 µM |

| CBP-HAT | 2.2 µM |

| PCAF | >100 µM |

| Myst3 | >100 µM |

| IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. medchemexpress.comlabcompare.comacetherapeutics.com |

The data clearly demonstrates the selectivity of this compound for the p300/CBP enzymes over other related histone acetyltransferases like PCAF and Myst3. medchemexpress.comlabcompare.comacetherapeutics.com Studies have shown that this compound can dose-dependently inhibit the acetylation of histone H3 at various lysine residues, including H3K18, H3K9, and H27. medchemexpress.com

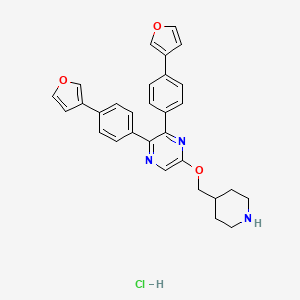

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H28ClN3O3 |

|---|---|

Molecular Weight |

514.0 g/mol |

IUPAC Name |

2,3-bis[4-(furan-3-yl)phenyl]-5-(piperidin-4-ylmethoxy)pyrazine;hydrochloride |

InChI |

InChI=1S/C30H27N3O3.ClH/c1-5-24(6-2-22(1)26-11-15-34-19-26)29-30(25-7-3-23(4-8-25)27-12-16-35-20-27)33-28(17-32-29)36-18-21-9-13-31-14-10-21;/h1-8,11-12,15-17,19-21,31H,9-10,13-14,18H2;1H |

InChI Key |

DXRCZZHLNNZOOL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1COC2=CN=C(C(=N2)C3=CC=C(C=C3)C4=COC=C4)C5=CC=C(C=C5)C6=COC=C6.Cl |

Origin of Product |

United States |

Cbp/p300 in 19 Hydrochloride: a Potent and Selective Histone Acetyltransferase Hat Inhibitor

Discovery and Characterization as a Research Probe

The discovery of novel p300/CBP HAT inhibitors, including compounds structurally related to CBP/p300-IN-19 hydrochloride, emerged from targeted screening and medicinal chemistry efforts. nih.gov Researchers developed a biochemical assay to measure the activity of the recombinant HAT domain of human p300, utilizing a histone H3 (1-21) peptide substrate and radiolabeled acetyl coenzyme A (Ac-CoA). nih.gov A key strategy involved screening a proprietary library of compounds originally synthesized for studies on lysine-specific demethylase 1 (LSD1). nih.gov The rationale was based on the sequence similarity between the substrates of LSD1 and p300 HAT, which increased the probability of identifying an inhibitor. nih.gov

Through this process, potent inhibitors were identified and optimized. This compound (also identified as compound 29 in research) demonstrated significant antiproliferative activity against a range of cancer cell lines. medchemexpress.commedchemexpress.com Further characterization showed that it dose-dependently inhibits the acetylation of key histone sites, such as H3K18, H3K9, and H27, in cellular assays. medchemexpress.commedchemexpress.com These findings established this compound not only as a lead compound for potential therapeutic development but also as a valuable research probe for investigating the biological functions of p300/CBP HAT activity. nih.gov

Selectivity Profile for p300/CBP HAT Domain

A critical attribute of a chemical probe is its selectivity for its intended target over other related proteins. This compound exhibits a high degree of selectivity for the HAT domains of p300 and CBP over other histone acetyltransferases. medchemexpress.commedchemexpress.comacetherapeutics.com

The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of this compound is demonstrated by its significantly lower IC50 values for p300 and CBP compared to other HATs, such as PCAF (p300/CBP associating factor) and Myst3, which belong to different HAT families (GNAT and MYST, respectively). nih.govmedchemexpress.comacetherapeutics.com

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| p300-HAT | 1.4 | medchemexpress.commedchemexpress.comacetherapeutics.com |

| CBP-HAT | 2.2 | medchemexpress.commedchemexpress.comacetherapeutics.com |

| PCAF | >100 | medchemexpress.commedchemexpress.comacetherapeutics.com |

| Myst3 | >100 | medchemexpress.commedchemexpress.comacetherapeutics.com |

This data clearly indicates that this compound is a selective inhibitor of the p300/CBP family of histone acetyltransferases.

Competitive Inhibition Mechanism Against Histone Substrates

Understanding the mechanism of inhibition is crucial for interpreting the effects of a chemical probe. Studies on potent inhibitors from the same class as this compound have revealed that they act as competitive inhibitors against the histone substrate. nih.gov

This mechanism means the inhibitor binds to the same site on the enzyme that the histone substrate would normally occupy. By doing so, it directly competes with the histone for access to the enzyme's catalytic machinery. nih.gov This is in contrast to inhibitors that are competitive with the cofactor Acetyl-CoA. nih.gov Research has shown that the IC50 values of these histone-competitive inhibitors are dependent on the concentration of the histone substrate but not on the concentration of Ac-CoA. nih.gov Furthermore, these inhibitors were shown to disrupt the physical interaction between the p300 HAT domain and histone proteins. nih.gov This competitive mechanism against histones is a key feature that distinguishes this class of inhibitors from others that target the Ac-CoA binding site. nih.gov

Molecular and Cellular Mechanisms of Action of Cbp/p300 Hat Inhibition

Impact on Histone Acetylation Dynamics

The primary mechanism of CBP/p300-IN-19 hydrochloride involves the direct inhibition of the HAT activity of CBP and p300. medchemexpress.commedchemexpress.comacetherapeutics.com This inhibition leads to a significant reduction in the acetylation of specific lysine (B10760008) residues on histone tails, which are critical for epigenetic regulation.

Specific Lysine Residue Targets (e.g., H3K18, H3K9, H3K27)

CBP/p300 are the primary enzymes responsible for the acetylation of several key lysine residues on histone H3, including H3K18 and H3K27. embopress.orgresearchgate.net Studies have shown that this compound dose-dependently inhibits the acetylation of H3K18, H3K9, and H3K27. medchemexpress.commedchemexpress.com The reduction of H3K27 acetylation (H3K27ac) is a particularly well-established hallmark of CBP/p300 inhibition. researchgate.net While GCN5/PCAF are the major enzymes for H3K9 acetylation, p300 can also contribute to this mark. researchgate.netnih.gov The loss of CBP/p300 activity has been shown to decrease H3K27ac levels, while H3K9ac levels may remain unaffected in some contexts, suggesting the involvement of other acetyltransferases. nih.gov

Interactive Table: Impact of this compound on Histone Acetylation

| Histone Modification | Effect of this compound | Primary Acetyltransferase |

|---|---|---|

| H3K18ac | Decreased medchemexpress.commedchemexpress.com | CBP/p300 embopress.orgresearchgate.net |

| H3K9ac | Decreased medchemexpress.commedchemexpress.com | GCN5/PCAF, p300 researchgate.netnih.gov |

| H3K27ac | Decreased medchemexpress.commedchemexpress.com | CBP/p300 embopress.orgresearchgate.net |

Chromatin Remodeling and Gene Accessibility Modulation

Histone acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. This "relaxed" chromatin state is more accessible to transcription factors and the transcriptional machinery, generally leading to gene activation. nih.govpatsnap.com By inhibiting the HAT activity of CBP/p300, this compound prevents this acetylation, resulting in a more condensed chromatin structure. patsnap.com This "closed" chromatin state restricts the access of transcription factors and RNA polymerase to gene promoters and enhancers, thereby modulating gene accessibility and transcription. nih.govnih.gov

Downstream Effects on Gene Transcription Programs

The alterations in histone and non-histone protein acetylation status following CBP/p300 inhibition culminate in significant changes in global and specific gene expression programs.

General Transcriptional Repression

As co-activators for a multitude of transcription factors, CBP/p300 are essential for the expression of a wide range of genes. nih.govnih.gov Inhibition of their HAT activity generally leads to transcriptional repression. nih.govpatsnap.com This occurs because the lack of histone acetylation at regulatory regions prevents the recruitment of the necessary transcriptional machinery. nih.gov The consequence is a broad downregulation of CBP/p300-dependent gene transcription.

Specific Gene Expression Signatures (e.g., ER-mediated transcription, cancer-related genes)

The impact of CBP/p300 inhibition on gene expression is particularly evident in cellular contexts where these co-activators play a dominant role.

ER-mediated transcription: In luminal breast cancer, estrogen receptor-alpha (ERα) relies on CBP/p300 as critical co-activators to drive the expression of its target genes. mdpi.comnih.gov Inhibition of CBP/p300 has been shown to block ERα function by suppressing H3K27 acetylation at enhancers, thereby inhibiting ER-mediated transcription. mdpi.comresearchgate.net This highlights the potential of CBP/p300 inhibitors in treating hormone-dependent cancers.

Cancer-related genes: CBP/p300 are frequently overexpressed in various cancers and are involved in the transcription of key oncogenes like MYC. nih.govmdpi.com Inhibition of CBP/p300 can downregulate the expression of such cancer-promoting genes, leading to anti-proliferative effects. nih.govnih.gov For example, this compound has demonstrated antiproliferative activity in various cancer cell lines, including those from breast cancer (MCF-7, MDA-MB231), prostate cancer (LNCaP, PC-3), and pancreatic cancer (PANC-1). medchemexpress.commedchemexpress.com Furthermore, CBP/p300 inhibitors can sensitize cancer cells to chemotherapy by downregulating the expression of multidrug resistance genes, such as those encoding ABC transporters. nih.gov

Influence on Protein-Protein Interactions

The histone acetyltransferase (HAT) activity of CREB-binding protein (CBP) and its paralog p300 is a critical determinant of their function as transcriptional co-activators. Beyond the acetylation of histone tails, this enzymatic activity directly targets and modifies a multitude of non-histone proteins, including a wide array of transcription factors and co-regulators. Inhibition of CBP/p300 HAT activity by molecules such as this compound can therefore profoundly disrupt the intricate network of protein-protein interactions that governs gene expression. This interference can alter the stability, localization, DNA-binding affinity, and transactivation potential of key regulatory proteins, thereby impacting the assembly and function of transcriptional complexes.

Interactions with Transcription Factors and Co-regulators

CBP/p300 proteins serve as central hubs for integrating cellular signals by physically interacting with and acetylating numerous transcription factors. patsnap.comharvard.edu This post-translational modification is a key mechanism for modulating their activity. nih.gov The inhibition of the HAT domain by this compound, a potent and selective inhibitor of p300/CBP HAT, is thus expected to have significant downstream consequences on the function of these transcription factors. medchemexpress.comebiohippo.comlabcompare.com

p53: The tumor suppressor protein p53 is a well-established substrate for CBP/p300-mediated acetylation. mdpi.com Acetylation of lysine residues in the C-terminal domain of p53 by CBP/p300 enhances its DNA-binding activity and stabilizes the protein, promoting the transcription of genes involved in cell cycle arrest and apoptosis. mdpi.combiologists.com Consequently, inhibition of CBP/p300 HAT activity can lead to reduced p53 acetylation, impairing its tumor-suppressive functions.

NF-κB: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation, immunity, and cell survival. chemrxiv.org The RelA (p65) subunit of NF-κB is acetylated by CBP/p300, a modification that is essential for its full transcriptional activity. chemrxiv.orgnih.gov CBP/p300 acts as a co-activator, bridging NF-κB with the basal transcription machinery. nih.govreactome.org Inhibition of CBP/p300 HAT can disrupt this process, thereby attenuating NF-κB-driven gene expression, which has been shown to reduce the expression of inflammatory cytokines induced by signals like TNF-α. chemrxiv.org

Smads: Smad proteins are key mediators of the Transforming Growth Factor-β (TGF-β) signaling pathway, which regulates cell growth, differentiation, and extracellular matrix production. CBP/p300 interacts with and acetylates receptor-regulated Smads (R-Smads) like Smad2 and Smad3. nih.govresearchgate.net This acetylation enhances their transcriptional activity and promotes the expression of TGF-β target genes. nih.gov Inhibition of p300/CBP is therefore predicted to interfere with TGF-β/Smad signaling.

HIF1α: Hypoxia-inducible factor-1α (HIF-1α) is a critical transcription factor for cellular adaptation to low oxygen conditions (hypoxia). nih.gov CBP/p300 is a crucial co-activator for HIF-1α, binding to its C-terminal transactivation domain and enabling the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. nih.govnih.gov CBP/p300-mediated acetylation can also stabilize HIF-1α. mdpi.com Inhibition of CBP/p300 HAT activity can thus compromise the hypoxic response. nih.gov

Snail: The transcription factor Snail is a key regulator of epithelial-mesenchymal transition (EMT), a process critical for development and tumor metastasis. CBP/p300 can acetylate Snail, which increases its protein stability. nih.govnih.gov By inhibiting CBP/p300, compounds can disrupt the CBP/p300-Snail interaction, leading to decreased Snail acetylation and promoting its degradation. nih.gov

β-catenin/Armadillo and TCF family: In the canonical Wnt signaling pathway, β-catenin (Armadillo in Drosophila) accumulates in the nucleus and associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target gene expression. mdpi.comnih.gov CBP/p300 acts as an essential co-activator for the β-catenin/TCF complex. nih.govpnas.org The interaction is critical for the transactivation of Wnt target genes involved in proliferation and self-renewal. mdpi.com Acetylation of β-catenin by p300 at specific lysine residues can increase its affinity for TCF4. nih.gov Inhibition of the CBP/p300 HAT activity can disrupt β-catenin/TCF-mediated transcription. mdpi.compnas.org

Table 1: Influence of CBP/p300 HAT Inhibition on Protein-Protein Interactions with Key Transcription Factors

| Transcription Factor/Co-regulator | Role of CBP/p300 Interaction & Acetylation | Consequence of HAT Inhibition (e.g., by this compound) |

| p53 | Enhances DNA-binding activity and protein stabilization, promoting apoptosis. mdpi.combiologists.com | Reduced acetylation, leading to impaired tumor suppressor function. |

| NF-κB (RelA) | Essential for full transcriptional activity and bridging to basal transcription machinery. chemrxiv.orgnih.govreactome.org | Attenuation of NF-κB-driven inflammatory gene expression. chemrxiv.org |

| Smads (Smad2/3) | Enhances transactivation potential to regulate TGF-β target genes. nih.govresearchgate.net | Disruption of TGF-β signaling pathway. |

| HIF1α | Co-activation and stabilization, crucial for cellular response to hypoxia. nih.govnih.govmdpi.com | Impaired transcription of hypoxia-responsive genes. |

| Snail | Acetylation increases protein stability, promoting EMT. nih.govnih.gov | Decreased Snail stability and potential reversal of EMT. nih.gov |

| β-catenin/TCF | Co-activation of the complex; acetylation of β-catenin increases TCF4 affinity. nih.govnih.gov | Inhibition of Wnt target gene transcription, affecting cell proliferation and pluripotency. mdpi.compnas.org |

Modulation of Transcriptional Complex Assembly

CBP/p300 proteins are quintessential scaffold proteins, providing a platform for the assembly of large multicomponent transcriptional complexes at gene promoters and enhancers. nih.govbiologists.com Their ability to interact simultaneously with sequence-specific transcription factors, other co-activators, and components of the basal transcription machinery is fundamental to their role in activating gene expression. harvard.edu The intrinsic HAT activity of CBP/p300 is not only crucial for modifying histones and transcription factors but also for the assembly process itself. nih.gov

Inhibition of the HAT activity by this compound can modulate transcriptional complex assembly through several mechanisms. By preventing the acetylation of histones, particularly at enhancer regions, the inhibitor can maintain a more compact chromatin structure, which is less accessible to the transcriptional machinery. patsnap.comnih.gov This can prevent the recruitment and stable binding of other components of the transcription complex.

Furthermore, the acetylation of non-histone proteins within the complex can be a prerequisite for their interaction with other proteins or for their enzymatic activity. For instance, the acetylation of a specific transcription factor might be necessary to create a binding surface for another co-regulator. biologists.com By blocking this initial acetylation event, CBP/p300 HAT inhibitors can cause a cascade of failures in the assembly of a fully functional transcriptional complex. core.ac.uk

Studies on gene expression profiles following treatment with CBP/p300 HAT inhibitors have shown significant downregulation of genes controlled by specific transcription factors, such as the estrogen receptor (ER). core.ac.uk This demonstrates that inhibiting the catalytic activity of CBP/p300 recapitulates the effects of knocking down the entire protein, underscoring the HAT domain's critical role in the assembly and function of these transcriptional complexes. core.ac.uk Therefore, this compound likely exerts its biological effects not just by altering individual protein functions but by fundamentally modulating the higher-order assembly of the transcriptional apparatus.

Methodological Approaches in Cbp/p300 in 19 Hydrochloride Research

Biochemical Assays

Biochemical assays are fundamental to characterizing the direct interaction between CBP/p300-IN-19 hydrochloride and its target enzymes, as well as determining its inhibitory potency and selectivity.

Enzyme Activity Assays (HAT Activity Measurement)

The primary method to evaluate the efficacy of this compound is through histone acetyltransferase (HAT) activity assays. These assays directly measure the enzymatic activity of p300 and CBP in the presence of the inhibitor. The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) values. Research has shown that this compound is a potent inhibitor of both p300 and CBP, with IC50 values of 1.4 µM and 2.2 µM, respectively. medchemexpress.commedchemexpress.com In contrast, its inhibitory activity against other HATs, such as PCAF and Myst3, is significantly lower, with IC50 values greater than 100 µM, highlighting its selectivity for the p300/CBP family. medchemexpress.commedchemexpress.com

Table 1: Inhibitory Activity of this compound against various Histone Acetyltransferases

| Target Enzyme | IC50 (µM) |

|---|---|

| p300-HAT | 1.4 medchemexpress.commedchemexpress.com |

| CBP-HAT | 2.2 medchemexpress.commedchemexpress.com |

| PCAF | >100 medchemexpress.commedchemexpress.com |

| Myst3 | >100 medchemexpress.commedchemexpress.com |

Binding Assays (e.g., TR-FRET, BRET, DSF)

To further understand the interaction between this compound and its target proteins, various binding assays are employed. Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful tools for quantifying the binding affinity of the inhibitor to the bromodomain of CBP and p300. nih.gov These assays rely on the transfer of energy between a donor and an acceptor molecule when in close proximity, providing a sensitive measure of binding.

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is another method used to assess the binding of small molecules to their target proteins. This technique measures changes in the thermal stability of a protein upon ligand binding. While specific DSF data for this compound is not detailed in the provided context, this method is a common approach in inhibitor characterization.

Furthermore, Protein-Observed Fluorine NMR (PrOF NMR) spectroscopy has emerged as a valuable technique for screening and characterizing small molecule-protein interactions, including those involving the KIX domain of CBP/p300. nih.gov

Competitive Inhibition Analysis (Kinetic Studies)

Kinetic studies are performed to determine the mechanism of inhibition. For CBP/p300 inhibitors, these studies often reveal whether the compound competes with the histone substrate or the acetyl coenzyme A (Ac-CoA) cofactor. Research on similar p300/CBP inhibitors has demonstrated that they can act as competitive inhibitors with respect to the histone substrate. nih.gov This indicates that the inhibitor binds to the same site as the histone, thereby preventing its acetylation. Understanding the competitive nature of this compound is crucial for optimizing its therapeutic efficacy.

Cell-Based Functional Assays

Cell-based assays are essential for evaluating the biological effects of this compound in a more physiologically relevant context. These assays provide insights into the compound's impact on cell proliferation, viability, and specific cellular signaling pathways.

Antiproliferation and Viability Assays

The antitumor potential of this compound is assessed using antiproliferation and viability assays on various cancer cell lines. These assays measure the ability of the compound to inhibit cell growth and induce cell death. This compound has demonstrated antiproliferative activity across a panel of cancer cell lines, with half-maximal effective concentration (EC50) values in the low micromolar range. medchemexpress.commedchemexpress.com For instance, the EC50 values were 5.3 µM for MCF-7 (breast cancer), 4.4 µM for PC-3 (prostate cancer), and 1.2 µM for PANC-1 (pancreatic cancer) cells. medchemexpress.commedchemexpress.com

Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 5.3 medchemexpress.commedchemexpress.com |

| MDA-MB-231 | Breast Cancer | 8.5 medchemexpress.commedchemexpress.com |

| LNCaP | Prostate Cancer | 6.2 medchemexpress.commedchemexpress.com |

| PC-3 | Prostate Cancer | 4.4 medchemexpress.commedchemexpress.com |

| PANC-1 | Pancreatic Cancer | 1.2 medchemexpress.commedchemexpress.com |

| MDA-PANC-28 | Pancreatic Cancer | 4.3 medchemexpress.commedchemexpress.com |

| Molm-13 | Acute Myeloid Leukemia | 3.6 medchemexpress.commedchemexpress.com |

| MV4;11 | Acute Myeloid Leukemia | 8.7 medchemexpress.commedchemexpress.com |

| RPMI-8226 | Multiple Myeloma | 6.4 medchemexpress.commedchemexpress.com |

Cellular Acetylation Assays (e.g., Western Blot for H3Kac marks)

To confirm that the antiproliferative effects of this compound are due to its intended mechanism of action, cellular acetylation assays are performed. Western blotting is a key technique used to detect changes in the acetylation levels of specific histone lysine (B10760008) residues, which are direct substrates of p300/CBP. Treatment of cancer cells with this compound has been shown to dose-dependently inhibit the acetylation of histone H3 at lysines 9, 18, and 27 (H3K9ac, H3K18ac, H3K27ac). medchemexpress.commedchemexpress.com For example, in Kasumi-1 leukemia cells, treatment with 5 and 10 µM of the compound for 12 hours resulted in a dose-dependent reduction in these acetylation marks. medchemexpress.com This provides direct evidence that the compound engages its target and inhibits its enzymatic activity within the cellular environment.

Gene Expression Profiling (RT-qPCR, RNA Sequencing)

In the investigation of this compound's biological effects, researchers employ sophisticated techniques to analyze changes in gene expression. These methods, including Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-seq), provide critical insights into the transcriptional consequences of inhibiting the histone acetyltransferase (HAT) activity of CBP and p300.

RNA-seq has been utilized to assess the genome-wide transcriptional modifications following treatment with CBP/p300 inhibitors. For instance, studies on multiple myeloma cells treated with the CBP/p300 inhibitor A-485 revealed rapid and widespread changes in the transcriptome, with a notable downregulation of differentially expressed genes. nih.gov This suggests that the catalytic activity of CBP/p300 is essential for maintaining the expression of a significant portion of the cellular gene repertoire. Gene set enrichment analysis (GSEA) of RNA-seq data further helps to identify the specific biological pathways and processes that are most affected by the inhibition of CBP/p300. nih.gov

Similarly, RT-qPCR is a targeted approach used to quantify the expression levels of specific genes of interest. This technique is often employed to validate the findings from broader RNA-seq analyses or to investigate the impact of CBP/p300 inhibition on a select group of genes known to be regulated by these coactivators. For example, in studies involving fibroblasts lacking both CBP and p300, RT-qPCR was used to measure the expression of CREB-target genes in response to cAMP stimulation, revealing that the requirement for CBP/p300 in gene transcription is not uniform across all target genes. embopress.org

The data generated from these gene expression profiling techniques are instrumental in understanding the functional consequences of CBP/p300 inhibition. By identifying the genes and pathways that are dysregulated, researchers can infer the potential therapeutic applications and mechanisms of action of compounds like this compound in various disease contexts, including cancer.

Reporter Gene Assays (e.g., Luciferase for Wnt, p53, NF-κB)

Reporter gene assays are a cornerstone in the functional characterization of CBP/p300 inhibitors like this compound. These assays provide a quantitative measure of the activity of specific signaling pathways that are known to be regulated by CBP and p300. The principle of these assays involves linking a transcriptional response element of a pathway of interest to a reporter gene, most commonly luciferase. youtube.com The resulting light output from the luciferase reaction serves as a proxy for the transcriptional activity of the pathway.

Several key signaling pathways are frequently investigated in the context of CBP/p300 inhibition:

Wnt/β-catenin Pathway: CBP/p300 are crucial coactivators for β-catenin, a central component of the Wnt signaling pathway. Reporter assays, such as the SuperTopflash assay, are used to screen for compounds that can antagonize the interaction between p300 and β-catenin. nih.gov A reduction in luciferase activity in this assay indicates that the inhibitor is effectively disrupting this interaction and thereby downregulating Wnt pathway signaling, which is often aberrantly activated in various cancers. nih.gov

p53 Pathway: The tumor suppressor protein p53 is a well-established client of CBP/p300. acs.org Reporter gene assays for p53 are employed to assess the cellular activity of CBP/p300 inhibitors. acs.org By measuring the transcriptional activity of p53, researchers can determine if an inhibitor can modulate the function of this critical tumor suppressor pathway.

NF-κB Pathway: The NF-κB signaling pathway plays a pivotal role in inflammation and immunity. Reporter gene assays for NF-κB are valuable tools to investigate the impact of CBP/p300 inhibition on this pathway. youtube.com

The selectivity of inhibitors can also be assessed using a counterscreen, such as a survivin/luciferase reporter assay, to distinguish between compounds that selectively target the p300/β-catenin interaction versus those that have broader effects. nih.gov

Immunofluorescence and Imaging Techniques (e.g., FRAP)

Immunofluorescence and advanced imaging techniques are powerful tools for visualizing the subcellular localization of proteins and assessing their dynamic behavior in living cells. In the context of this compound research, these methods provide crucial insights into the compound's effects on the cellular distribution and function of CBP and p300.

Immunofluorescence allows for the specific detection and localization of CBP and p300 within cells. Using antibodies that recognize these proteins, researchers can visualize their distribution in different cellular compartments, such as the nucleus and cytoplasm. For example, double immunofluorescence staining has been used to demonstrate the co-localization of p300/CBP with other proteins of interest, such as cyclooxygenase-2 (Cox-2), in specific cell types and tissues. researchgate.net This technique can reveal whether treatment with an inhibitor alters the localization of CBP/p300, which could have significant functional implications.

Fluorescence Recovery After Photobleaching (FRAP) is a live-cell imaging technique used to measure the dynamics of fluorescently-labeled molecules. In the study of CBP/p300 inhibitors, FRAP is employed to assess the cellular activity of these compounds. acs.org The principle of FRAP involves photobleaching a specific region of a cell expressing a fluorescently tagged protein (e.g., GFP-CBP) and then monitoring the recovery of fluorescence in that region over time. The rate of recovery is indicative of the protein's mobility and its interactions with other cellular components. A change in the FRAP recovery curve after treatment with an inhibitor can suggest that the compound is engaging its target and altering the protein's dynamic behavior within the cell.

These imaging techniques provide a visual and quantitative understanding of how CBP/p300 inhibitors like this compound impact the cellular machinery, complementing the data obtained from biochemical and gene expression analyses.

Chromatin-Centric Techniques

Chromatin Immunoprecipitation (ChIP) and ChIP-seq

Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) is a powerful technique used to map the genome-wide binding sites of DNA-associated proteins. In the study of this compound, ChIP-seq is indispensable for understanding how the inhibition of CBP/p300's histone acetyltransferase (HAT) activity affects the epigenetic landscape and gene regulation.

ChIP-seq experiments typically involve cross-linking proteins to DNA in living cells, followed by cell lysis and fragmentation of the chromatin. An antibody specific to the protein of interest, such as CBP, p300, or a specific histone modification like H3K27ac, is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the associated DNA is purified and sequenced, revealing the genomic locations where the protein was bound.

Studies utilizing ChIP-seq have provided several key insights into the function of CBP and p300:

Genome-wide Binding Patterns: ChIP-seq has revealed that p300 and CBP bind to thousands of sites across the genome, with a preference for transcription start sites (TSSs) and enhancer regions. nih.gov While there is significant overlap in their binding profiles, distinct regions of preferential binding for each coactivator have also been identified, suggesting they have both shared and unique regulatory roles. nih.gov

Histone Acetylation Mapping: A primary application of ChIP-seq in this context is to map the genome-wide changes in histone acetylation marks, particularly H3K27ac and H3K18ac, which are key substrates of CBP/p300. nih.govmdpi.com Treatment with CBP/p300 inhibitors leads to a global reduction in these acetylation marks, especially at enhancer elements. nih.gov

Recruitment of other Factors: ChIP-seq can also be used to investigate how the inhibition of CBP/p300 affects the recruitment of other transcriptional regulators. For example, inhibition of CBP/p300 HAT activity has been shown to decrease the association of BRD4 and components of the super-elongation complex (SEC) with viral chromatin, indicating that CBP/p300-mediated acetylation is crucial for the recruitment of these factors. biorxiv.org

The data from ChIP-seq experiments provide a detailed map of the regulatory regions controlled by CBP and p300 and how their inhibition by compounds like this compound can alter the epigenetic state of the cell, leading to changes in gene expression.

Mass Spectrometry for Histone Modification Analysis

Mass spectrometry is a highly sensitive analytical technique that plays a crucial role in the detailed characterization of post-translational modifications (PTMs) of proteins, including histones. In the context of research on this compound, mass spectrometry is employed to precisely identify and quantify changes in histone acetylation patterns following the inhibition of CBP and p300.

This technique allows for a comprehensive analysis of various histone lysine acetylation sites. While western blotting can provide a general overview of changes in histone acetylation, mass spectrometry offers a more detailed and quantitative picture. It can identify the specific lysine residues that are acetylated and determine the extent of this modification.

For example, mass spectrometry has been instrumental in confirming that CBP and p300 can directly acetylate histone H3 on lysine 56 (H3K56) with high efficiency. nih.gov Furthermore, studies have used liquid chromatography-tandem mass spectrometry (LC/MS/MS) to analyze the distribution of CBP/p300 inhibitors in various tissues and in the circulation, providing valuable pharmacokinetic data. nih.gov

By providing a precise and quantitative readout of histone modifications, mass spectrometry complements other techniques like ChIP-seq and western blotting, offering a deeper understanding of the molecular mechanisms through which CBP/p300 inhibitors exert their effects on chromatin structure and function.

Protein Interaction Studies

Understanding the intricate network of protein-protein interactions is fundamental to elucidating the biological roles of CBP and p300 and the consequences of their inhibition by compounds like this compound. These large coactivators function as signaling hubs, interacting with a multitude of transcription factors and other regulatory proteins. nih.gov

Several methodologies are employed to investigate these interactions:

Co-immunoprecipitation (Co-IP): This classic technique is used to identify proteins that interact with a protein of interest within a cell. By using an antibody to pull down CBP or p300, researchers can identify and subsequently analyze the proteins that are bound to them.

Yeast Two-Hybrid System: This genetic method is used to discover protein-protein interactions by testing for physical interactions between two proteins in a yeast host.

Fluorescence Anisotropy and Isothermal Titration Calorimetry (ITC): These biophysical techniques are used to quantitatively characterize the binding affinity and thermodynamics of protein-protein interactions in vitro. For instance, these methods have been used to study the interaction between the CH1 domain of p300 and the C-terminal transactivation domain (C-TAD) of HIF-1α, revealing that this interaction is highly tolerant to sequence variations. nih.gov

Affinity Mass Spectrometry: This approach combines affinity purification with mass spectrometry to identify proteins that interact with a bait protein. medchemexpress.com

Studies on protein interactions have revealed that CBP and p300 interact with a vast array of proteins, including:

Transcription Factors: Such as p53, E2F, nuclear hormone receptors (e.g., androgen and estrogen receptors), and HIF-1α. mdpi.comnih.gov

Other Coactivators and Chromatin Modifiers: Including nucleosome assembly proteins (NAPs) and BRD4. nih.govnih.gov

Viral Proteins: The adenovirus E1A protein was one of the first proteins shown to interact with p300. nih.gov

By delineating the protein interaction networks of CBP and p300, researchers can better understand how inhibitors like this compound might disrupt these interactions and thereby modulate various cellular processes.

Co-immunoprecipitation

Co-immunoprecipitation (Co-IP) is a foundational technique used to study protein-protein interactions in the cellular environment. In the context of CBP/p300 research, Co-IP is instrumental in confirming the association of p300/CBP with various transcription factors and other proteins within a complex. For instance, studies have used Co-IP to demonstrate the interaction between p300/CBP and proteins like p53. nih.gov The general procedure involves using an antibody to capture a specific protein (e.g., p300), and then analyzing the immunoprecipitated complex for the presence of its binding partners. This method has been crucial in understanding how viral proteins, such as SV40 large T antigen, can disrupt the normal function of p300/CBP by interfering with their protein interactions. nih.gov Similarly, Co-IP has been used to show that CBP and p300 are recruited to CREB-target genes in response to cAMP. embopress.org

GST Pulldown Assays

GST (Glutathione S-transferase) pulldown assays are an in vitro method used to confirm direct protein-protein interactions. This technique utilizes a recombinant "bait" protein that is tagged with GST and immobilized on glutathione-coated beads. These beads are then incubated with a "prey" protein or a cell lysate. If the prey protein binds to the bait, it will be "pulled down" with the beads. In the realm of CBP/p300 research, GST pulldown assays have been employed to map the specific domains responsible for protein interactions. For example, this method was used to identify the C-terminal region of p300 as the domain responsible for its interaction with PCNA (Proliferating Cell Nuclear Antigen). nih.gov By creating various GST-fusion fragments of CBP, researchers were able to pinpoint the specific domains that bind to PCNA, confirming a direct interaction between these proteins. nih.gov

Mammalian Two-Hybrid Assays

The mammalian two-hybrid (M2H) assay is a powerful in vivo technique to study protein-protein interactions within a mammalian cell context. This system is particularly useful for investigating the interactions of transcriptional co-activators like p300 with various transcription factors. nih.gov The assay is based on the principle that transcriptional activators are modular and consist of a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In an M2H assay, the "bait" protein is fused to a DBD (e.g., GAL4), and the "prey" protein is fused to an AD (e.g., VP16). If the bait and prey proteins interact, the DBD and AD are brought into close proximity, leading to the activation of a reporter gene under the control of a promoter containing the corresponding DNA binding sites (e.g., GAL4 binding sites). researchgate.net This system has been successfully used to study the interaction of p300 with transcription factors such as HIF-1α and NF-κB-p65. nih.gov It has also been applied to investigate the interaction between p300/CBP and the human papillomavirus (HPV) E2 protein. researchgate.net

| Interaction Studied | Bait Protein | Prey Protein | Reporter System | Reference |

| p300 and HIF-1α/NF-κB-p65 | p300 fusion | HIF-1α or NF-κB-p65 fusion | Luciferase | nih.gov |

| CBP/p300 and HPV E2 | GAL4-CBP or GAL4-p300 | VP16-E2 | Luciferase | researchgate.net |

| Smad3 and p300/CBP | Smad3 fusion | p300/CBP deletion mutants | Not specified | researchgate.net |

Structural Biology and Computational Approaches (e.g., Virtual Ligand Screening, Molecular Dynamics Simulation)

Structural biology and computational methods are at the forefront of modern drug discovery and are pivotal in the development and understanding of inhibitors like this compound.

Virtual Ligand Screening: This computational technique involves screening large libraries of small molecules in silico to identify those that are likely to bind to a specific protein target, such as the HAT domain of p300/CBP. nih.govelsevierpure.com This approach was instrumental in the discovery of C646, a pyrazolone-containing small molecule inhibitor of p300. nih.gov By using the crystal structure of the p300 HAT domain, researchers can computationally dock thousands of compounds to predict their binding affinity and mode of interaction. nih.gov This allows for the prioritization of a smaller, more manageable number of compounds for experimental validation, significantly accelerating the drug discovery process.

Molecular Dynamics (MD) Simulation: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can be used to predict the stability of the protein-ligand complex, identify key residues involved in the interaction, and understand the conformational changes that may occur upon binding. For instance, MD simulations can be used to study the binding of inhibitors to the CBP/p300 bromodomain, a key protein-protein interaction module. acs.org MedChemExpress, a supplier of this compound, lists molecular dynamics simulation as one of the services they offer, highlighting its importance in the field. medchemexpress.com

These computational approaches, often used in conjunction with experimental techniques like X-ray crystallography, provide invaluable insights into the structure-activity relationships of CBP/p300 inhibitors and guide the design of more potent and selective compounds. acs.org

Genetic Manipulation Techniques (e.g., siRNA knockdown, CRISPR/Cas9 for tagging)

Genetic manipulation techniques are essential for validating the cellular targets of inhibitors and for dissecting the functional roles of proteins like p300 and CBP.

siRNA Knockdown: Small interfering RNA (siRNA) is a powerful tool for transiently silencing the expression of specific genes. In the context of CBP/p300 research, siRNA-mediated knockdown has been used to confirm that the cellular effects of inhibitors are indeed due to the inhibition of p300 and CBP. For example, studies have shown that knocking down CBP or p300 using siRNAs mimics the effects of chemical inhibitors, such as a reduction in histone acetylation and an inhibition of cell growth. nih.govresearchgate.net Double knockdown of both CBP and p300 often produces a more dramatic effect, indicating their partially redundant functions. nih.gov Researchers have used siRNA to demonstrate the requirement of CBP/p300 for the expression of histone genes and for E2A-induced acetylation of specific histone residues. nih.govresearchgate.net

| Gene(s) Targeted | Cell Line(s) | Observed Effect | Reference |

| CBP and/or p300 | HeLa | Reduced expression of H2B and H4 genes | nih.gov |

| p300 | Not specified | Decreased acetylation of histones at histone gene promoters | nih.gov |

| CBP and/or p300 | Ewing Sarcoma cell lines | Reduced cell viability, decreased acH3K18 and acH3K27 | researchgate.net |

| CBP and p300 | LF-1 fibroblasts | Prevention of PCNA acetylation and degradation | nih.gov |

| CBP and p300 | BOSC23 | Reduced E2A-induced acetylation of H3K9 and H3K18 | researchgate.net |

CRISPR/Cas9: The CRISPR/Cas9 system offers a more precise and permanent way to manipulate genes. It can be used for gene knockout, gene editing, and for tagging endogenous proteins. In the study of CBP/p300, a catalytically inactive version of Cas9 (dCas9) fused to the p300 core has been used as a tool to study KAT-dependent transcription. nih.gov This "dCas9-p300" fusion can be targeted to specific genomic loci using a guide RNA, allowing for the targeted acetylation of histones and the activation of specific genes. This system can then be used to screen for small molecule inhibitors that can reverse this effect. nih.gov Furthermore, CRISPR interference systems have been developed to specifically inhibit CBP and p300 expression in bladder cancer cells, leading to attenuated cell proliferation and increased apoptosis. nih.gov This highlights the potential of CRISPR-based technologies for both basic research and therapeutic applications targeting CBP/p300.

Structure Activity Relationship Sar Studies and Compound Optimization

Identification of Key Pharmacophores for CBP/p300 HAT Inhibition

The journey to CBP/p300-IN-19 hydrochloride began with the screening of compound libraries, which led to the identification of a 1,4-pyrazine core as a promising starting point for inhibitor design. SAR studies systematically explored the impact of various substituents on this central scaffold to delineate the key pharmacophoric elements essential for potent inhibition of p300/CBP HAT activity.

A crucial finding was the importance of substitutions at the R5 and R6 positions of the pyrazine (B50134) ring. The initial lead compound, with simple phenyl groups at these positions, demonstrated modest activity. The exploration of bicyclic and substituted phenyl groups at these positions proved to be a critical strategy. Specifically, the presence of a furan-3-ylphenyl group at both R5 and R6 positions, as seen in this compound (compound 29), was found to be highly favorable for inhibitory activity. digitellinc.com This suggests that the electronic and steric properties of these aromatic systems play a significant role in the compound's ability to interact with the HAT domain of p300 and CBP.

Enzyme kinetics studies revealed that this compound acts as a competitive inhibitor with respect to the histone substrate, indicating that it likely binds to the active site where the histone protein would normally dock for acetylation. digitellinc.com This competitive binding mode underscores the importance of the inhibitor's three-dimensional structure and its ability to mimic the interactions of the natural substrate.

Strategies for Improving Potency and Selectivity

The optimization of the initial 1,4-pyrazine hit into the more potent this compound involved a systematic medicinal chemistry approach focused on enhancing both potency and selectivity.

Potency Enhancement:

The primary strategy for improving potency centered on the modification of the R5 and R6 substituents on the 1,4-pyrazine core. The introduction of the furan-3-ylphenyl moieties in compound 29 resulted in a greater than four-fold increase in activity compared to the initial lead compound. digitellinc.com This highlights the importance of extended aromatic systems that can engage in favorable interactions, such as pi-stacking or hydrophobic interactions, within the enzyme's active site.

The following table summarizes the inhibitory activities of key compounds from the 1,4-pyrazine series, illustrating the structure-activity relationships.

| Compound | R5 and R6 Substituents | p300 HAT IC50 (µM) |

| 3 | Phenyl | >10 |

| 29 (CBP/p300-IN-19) | Furan-3-ylphenyl | 1.4 |

| 30 | 2-Pyridinylphenyl | Inactive |

| 31 | 3-Pyridinylphenyl | Inactive |

| 32 | para-Aminobiphenyl | 2.3 |

Data sourced from: Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. digitellinc.com

Selectivity Enhancement:

A key goal in the development of CBP/p300 inhibitors is to achieve selectivity over other histone acetyltransferases. This compound demonstrated significant selectivity for the p300/CBP family. It was found to be a potent inhibitor of both p300 and its close homolog CBP, with IC50 values of 1.4 µM and 2.2 µM, respectively. digitellinc.combiorxiv.org In contrast, the compound showed negligible inhibitory activity against other classes of HATs, such as PCAF (p300/CBP-associated factor) and Myst3, even at concentrations up to 100 µM. digitellinc.combiorxiv.org This high degree of selectivity is a critical attribute for a chemical probe intended for studying the specific biological roles of p300 and CBP.

The selectivity of this compound is attributed to the unique structural features of the p300/CBP HAT domain compared to other HAT families. The specific conformation and chemical environment of the active site in p300/CBP likely accommodate the furan-3-ylphenyl groups of compound 29 in a manner that is not possible in the active sites of PCAF or Myst3. digitellinc.com

Development of Related Analogs and Degrader Molecules

The SAR studies that led to this compound also generated a series of related analogs with varying potencies. For instance, compound 32, featuring para-aminobiphenyl substituents, also exhibited strong inhibitory activity against p300 HAT with an IC50 value of 2.3 µM. digitellinc.com In contrast, analogs with pyridinylphenyl groups (compounds 30 and 31) were found to be weak inhibitors. digitellinc.com This data provides a valuable framework for the future design of new analogs with potentially improved properties.

The antiproliferative activity of this compound has been demonstrated across a panel of cancer cell lines, as shown in the table below.

| Cell Line | Cancer Type | EC50 (µM) |

| MCF-7 | Breast Cancer | 5.3 |

| MDA-MB-231 | Breast Cancer | 8.5 |

| LNCaP | Prostate Cancer | 6.2 |

| PC-3 | Prostate Cancer | 4.4 |

| PANC-1 | Pancreatic Cancer | 1.2 |

| MDA-PANC-28 | Pancreatic Cancer | 4.3 |

| Molm-13 | Acute Myeloid Leukemia | 3.6 |

| MV4;11 | Acute Myeloid Leukemia | 8.7 |

| RPMI-8226 | Multiple Myeloma | 6.4 |

Data sourced from: MedChemExpress. biorxiv.org

While extensive research has been conducted on developing proteolysis-targeting chimeras (PROTACs) and other degrader molecules for CBP/p300, these efforts have primarily utilized different inhibitor scaffolds, such as those derived from A-485 and iP300w. nih.gov As of the current scientific literature, there is no specific report on the development of degrader molecules directly derived from the 1,4-pyrazine scaffold of this compound (compound 29). The development of such degraders could represent a future direction for this chemical series, potentially offering a different therapeutic modality by inducing the degradation of p300 and CBP proteins rather than just inhibiting their enzymatic activity.

Future Directions in Cbp/p300 in 19 Hydrochloride and Cbp/p300 Hat Inhibitor Research

Elucidating Differential Roles of CBP vs. p300

While often studied together due to their high structural homology, accumulating evidence suggests that CREB-binding protein (CBP) and p300 have distinct, non-redundant roles in cellular processes. acs.orgnih.gov Although they share a significant overlap in the genes they regulate, studies have identified genes preferentially bound and regulated by either CBP or p300. nih.gov For instance, research has shown that CBP has a stronger preference for genes involved in the negative regulation of transcription compared to p300. nih.gov

Understanding these differences is critical for developing targeted therapies that can selectively modulate the activity of one paralog over the other. This is particularly relevant in cancers where loss-of-function mutations in one paralog create a dependency on the other. For example, cancers with CREBBP (the gene encoding CBP) mutations may be exquisitely sensitive to p300 inhibition. nih.govrsc.org

Future research will likely focus on:

Genome-wide mapping: Comprehensive ChIP-seq and other genomic techniques to map the binding sites of CBP and p300 in various cell types and disease states to further delineate their specific target genes and regulatory networks. nih.gov

Functional genomics: Utilizing technologies like CRISPR-Cas9 to selectively deplete or mutate CBP and p300 to study the specific functional consequences in different biological contexts. sklslabs.com

Proteomics and interactomics: Identifying the unique protein interaction partners of CBP and p300 to understand how they are recruited to specific genomic loci and how they assemble into distinct regulatory complexes.

| Feature | CBP | p300 | Reference |

| Gene Regulation | Stronger preference for genes in negative regulation of transcription. | Preferentially binds to a larger number of genes upon stimulation. | nih.gov |

| Transcription Factor Partners | AP-1 and Serum Response Factor (SRF) appear more prominent in CBP-specific sequences. | AP-2 and SP1 are enriched in p300-specific targets. | nih.gov |

| Histone Acetylation Specificity | Displays higher specificities for certain histone residues (e.g., H3K18) when the histone tetramer is the limiting substrate. | Exhibits higher specificities for other histone residues (e.g., H3K14, H3K18, H3K23) when histone H3 is the limiting substrate. | acs.orgnih.gov |

| Developmental Roles | Heterozygous inactivation in mice leads to growth retardation and craniofacial abnormalities. | Heterozygous inactivation in mice results in more severe abnormalities in heart, lung, and small intestine formation. | acs.org |

Exploring Synergistic Therapeutic Strategies (in preclinical context)

The complexity of diseases like cancer often necessitates combination therapies. In a preclinical setting, CBP/p300 inhibitors have shown significant promise when used in conjunction with other anticancer agents. These synergistic interactions can enhance therapeutic efficacy and potentially overcome drug resistance.

Key areas of exploration for synergistic strategies include:

Combination with other epigenetic modifiers: Combining CBP/p300 inhibitors with inhibitors of other epigenetic regulators, such as BET bromodomain inhibitors (e.g., JQ1), has demonstrated synergistic effects in preclinical models of leukemia and NUT midline carcinoma. nih.gov This approach targets multiple nodes within the epigenetic machinery, leading to a more profound and sustained anti-tumor response.

Combination with chemotherapy and radiotherapy: Preclinical studies have shown that CBP/p300 inhibitors can sensitize cancer cells to conventional chemotherapy agents like daunorubicin (B1662515) and doxorubicin. nih.gov This is partly achieved by downregulating the expression of ATP-binding cassette (ABC) transporters, which are responsible for drug efflux and a major cause of multidrug resistance. nih.gov

Combination with targeted therapies: In cancers driven by specific signaling pathways, such as androgen receptor (AR) signaling in prostate cancer or estrogen receptor (ER) signaling in breast cancer, combining CBP/p300 inhibitors with AR or ER antagonists could be a powerful strategy. nih.gov Since CBP/p300 are critical coactivators for these nuclear receptors, their inhibition can suppress receptor-mediated transcription and tumor growth. nih.govsygnaturediscovery.com

| Combination Partner | Rationale | Preclinical Model | Reference |

| BET Bromodomain Inhibitors (e.g., JQ1) | Synergistic suppression of oncogenic pathways like Wnt/β-catenin and c-Myc. | Leukemia, NUT midline carcinoma | nih.gov |

| Chemotherapy (e.g., Doxorubicin) | Increased intracellular accumulation of chemotherapeutic agents by downregulating ABC transporters. | Breast, lung, and hepatic cancer cell lines | nih.gov |

| EZH2 Inhibitors | Targeting epigenetic crosstalk to enhance anti-tumor effects. | EZH2-aberrant solid tumors | nih.gov |

| 5-azacytidine | Enhancing the cell-intrinsic response for the treatment of hematological diseases. | Hematological diseases | mdpi.com |

Development of Highly Selective Research Tools

While current inhibitors like CBP/p300-IN-19 hydrochloride have been valuable for research, the high sequence identity between the KAT domains of CBP and p300 makes the development of paralog-selective inhibitors challenging. nih.gov The creation of highly selective chemical probes is crucial for dissecting the individual contributions of CBP and p300 to health and disease.

Future efforts in this area will likely involve:

Structure-based drug design: Utilizing high-resolution crystal structures of the CBP and p300 catalytic domains to design inhibitors that exploit subtle structural differences. nih.gov

Proteolysis-Targeting Chimeras (PROTACs): Developing PROTACs that can selectively induce the degradation of either p300 or CBP. nih.govaacrjournals.org This approach offers an alternative to traditional inhibition and can achieve greater selectivity. Recent studies have reported the development of p300-selective degraders with promising preclinical activity. sklslabs.comnih.govumn.edu For instance, BT-O2C is a p300-targeting degrader that has shown improved selectivity and a faster onset of action compared to earlier degraders. rsc.orgumn.edu

Novel inhibitor scaffolds: Moving beyond existing chemical scaffolds to discover new classes of molecules with improved selectivity profiles through high-throughput screening and medicinal chemistry optimization. nih.gov

Deeper Understanding of Off-Target Effects (for tool development)

A thorough understanding of the off-target effects of CBP/p300 inhibitors is paramount for the development of cleaner and more reliable research tools. While the primary targets are CBP and p300, interactions with other proteins can lead to unintended biological consequences, confounding the interpretation of experimental results.

Key research directions include:

Comprehensive profiling: Utilizing unbiased techniques like chemical proteomics and thermal shift assays to systematically identify the off-target interactions of existing and novel CBP/p300 inhibitors.

Structural basis of off-target binding: Determining the crystal structures of inhibitors bound to their off-targets to understand the molecular basis of these interactions. This knowledge can then be used to design out the off-target activity.

Functional validation of off-targets: Once potential off-targets are identified, it is crucial to validate whether their engagement by the inhibitor contributes to the observed cellular phenotype. This can be achieved through genetic approaches, such as siRNA or CRISPR-mediated knockdown of the off-target protein.

By focusing on these future directions, the scientific community can continue to build upon the foundation laid by compounds like this compound, ultimately leading to a more nuanced understanding of CBP and p300 biology and the development of more effective and safer therapeutic strategies.

Q & A

Q. What is the primary mechanism of action of CBP/p300-IN-19 hydrochloride in modulating histone acetylation, and how can researchers validate its selectivity against related HAT enzymes like PCAF and Myst3?

Methodological Answer: CBP/p300-IN-19 inhibits p300/CBP histone acetyltransferase (HAT) activity by targeting their catalytic domains. To validate selectivity:

- Perform competitive enzymatic assays using recombinant p300, CBP, PCAF, and Myst3 HAT domains.

- Generate dose-response curves (1–100 μM range) and calculate IC50 values. Use anacardic acid as a positive control.

- Confirm cellular specificity via Western blot analysis of histone marks (H3K18ac, H3K9ac) in treated leukemia cells (e.g., Kasumi-1) .

Table 1: Selectivity Profile of this compound

| Target | IC50 (μM) | Cellular EC50 (μM)* |

|---|---|---|

| p300 | 1.4 | 3.6–8.7 |

| CBP | 2.2 | 4.3–11 |

| PCAF | >100 | N/A |

| Myst3 | >100 | N/A |

| Data from dose-response studies in leukemia and solid tumor models |

Q. What experimental approaches are recommended to assess the dose-dependent effects of this compound on histone acetylation markers in cancer cell lines?

Methodological Answer:

- Step 1: Treat cells (e.g., Kasumi-1 or Molm-13) with 0–10 μM compound for 12 hours.

- Step 2: Perform Western blot using antibodies against H3K18ac, H3K9ac, and total H3.

- Step 3: Normalize acetylation levels to total histone content via densitometry.

- Step 4: Include cycloheximide to rule out transcription-dependent effects.

- Step 5: Repeat experiments ≥3 times with independent cell passages to ensure reproducibility .

Q. How should researchers design controlled experiments to differentiate between on-target effects and off-target toxicity in leukemia models?

Methodological Answer:

- Use isogenic cell lines with CRISPR-mediated p300/CBP knockout as negative controls.

- Compare results with pan-HAT inhibitors (e.g., garcinol) to identify pathway-specific effects.

- Monitor apoptosis via Annexin V/PI staining and validate with caspase-3 cleavage assays .

Advanced Research Questions

Q. What strategies resolve discrepancies between in vitro IC50 (1.4 μM for p300) and cellular EC50 (3.6–8.7 μM in Molm-13 cells)?

Methodological Answer:

- Permeability Assessment: Quantify intracellular drug levels via LC-MS to evaluate cellular uptake efficiency.

- Protein Binding: Use equilibrium dialysis to measure compound binding to serum proteins.

- Transporter Inhibition: Co-treat with ABC transporter inhibitors (e.g., verapamil) to assess efflux effects.

- Pharmacokinetic Modeling: Apply PBPK models to account for subcellular compartmentalization .

Q. How can chromatin immunoprecipitation (ChIP) protocols be optimized to study CBP/p300-IN-19's effects on specific promoters amid pan-HAT inhibition?

Methodological Answer:

- Time-Course Experiments: Treat cells for 2–24 hours to capture acute vs. chronic acetylation changes.

- Combinatorial Knockdown: Use siRNA to silence non-target HATs (e.g., PCAF) and isolate p300/CBP effects.

- Normalization: Integrate spike-in chromatin standards (e.g., Drosophila chromatin) for quantitative analysis.

- Orthogonal Validation: Confirm findings with CUT&Tag or ATAC-seq to assess chromatin accessibility .

Q. What computational approaches predict structural modifications to enhance CBP/p300-IN-19's binding affinity while maintaining blood-brain barrier permeability?

Methodological Answer:

- Molecular Dynamics (MD): Simulate compound binding to p300/CBP HAT domains to identify key interaction residues.

- QSAR Modeling: Develop quantitative structure-activity relationship models using IC50/EC50 data from analogs.

- BBB Permeability Prediction: Use tools like SwissADME to evaluate logP and polar surface area for CNS penetration .

Q. Key Notes for Experimental Design

- Data Contradiction Analysis: Compare in vitro and cellular data using Bland-Altman plots to identify systematic biases .

- Reproducibility: Follow protocols from primary literature (e.g., Nie et al., 2022) and document deviations .

- Ethical Compliance: Adhere to institutional guidelines for in vivo studies, particularly for tumor xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.